![molecular formula C11H17NO4 B1283901 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid CAS No. 926214-32-6](/img/structure/B1283901.png)
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is a compound that combines structural elements from tetrahydrofuran-2-carboxylic acid and 4-piperidinecarboxylic acid. The former is a chiral building block for beta-lactam antibiotics, while the latter is known as isonipecotic acid and can form a zwitterionic structure in its crystalline form .
Synthesis Analysis
The synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is not directly described in the provided papers. However, it can be inferred that the synthesis would involve the introduction of the tetrahydrofuran-2-ylcarbonyl moiety to the piperidine-4-carboxylic acid framework. This could potentially be achieved through a coupling reaction between tetrahydrofuran-2-carboxylic acid and a derivative of 4-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid would likely reflect characteristics from both parent compounds. The piperidine ring from 4-piperidinecarboxylic acid is known to adopt a chair conformation with the carboxylate group in the equatorial position, which could influence the overall conformation of the hybrid molecule. The tetrahydrofuran ring from tetrahydrofuran-2-carboxylic acid would introduce a five-membered oxygen-containing ring, which is a key structural feature in many pharmaceutical compounds .
Chemical Reactions Analysis
The reactivity of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid would be influenced by the functional groups present in the molecule. The carboxylic acid groups are known to participate in intermolecular associations, as seen in the vibrational circular dichroism study of tetrahydrofuran-2-carboxylic acid. These associations are important for the dimerization behavior in solution, which could also be relevant for the hybrid compound in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid would be a combination of the properties from its parent compounds. The presence of the carboxylic acid group would contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds, as evidenced by the three-dimensional assembly of hydrogen bonds in the crystalline form of 4-piperidinecarboxylic acid. The chiral nature of tetrahydrofuran-2-carboxylic acid suggests that the hybrid compound may also exhibit optical activity, which could be analyzed using techniques such as vibrational circular dichroism .
Scientific Research Applications
Synthesis and Pharmaceutical Research
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid is utilized in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the synthesis of new pyridine derivatives with potential antibacterial and antifungal activities (Patel & Agravat, 2007). Another study explored its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to create tetrahydrofuran, dioxolane, and oxazoline derivatives (Bacchi et al., 2005).
Cardiovascular and Biochemical Studies
Compounds derived from 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid have been examined for their cardiovascular activity and electrochemical oxidation properties. These studies provide insights into the potential medical applications of these compounds (Krauze et al., 2004).
Structural and Spectroscopic Analysis
Research has also been conducted on the structural and spectroscopic properties of related compounds. For instance, studies on diastereomeric complexes and zwitterionic structures involving derivatives of piperidine-4-carboxylic acid contribute to a deeper understanding of their chemical behavior and potential applications (Bartoszak-Adamska et al., 2011).
Vibrational Circular Dichroism Studies
The study of intermolecular associations of tetrahydrofuran-2-carboxylic acid in solution through vibrational circular dichroism offers insights into the behavior of these compounds in different environments, which is crucial for their application in pharmaceuticals (Kuppens et al., 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASSXIQWHBVHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588195 |
Source
|
Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
926214-32-6 |
Source
|
Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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